molecular formula C19H16ClFN2O3 B2625868 3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 887879-38-1

3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2625868
CAS No.: 887879-38-1
M. Wt: 374.8
InChI Key: BNOIVFCCQLZGES-UHFFFAOYSA-N
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Description

3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the subsequent attachment of the 4-chlorobutanamido and 3-fluorophenyl groups. Common reagents and conditions used in these reactions include:

    Benzofuran synthesis: Cyclization of ortho-hydroxyaryl ketones.

    Amidation: Use of coupling agents like EDCI or DCC.

    Halogenation: Introduction of chlorine and fluorine atoms using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interaction with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobutanamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chlorobutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c20-10-4-9-16(24)23-17-14-7-1-2-8-15(14)26-18(17)19(25)22-13-6-3-5-12(21)11-13/h1-3,5-8,11H,4,9-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOIVFCCQLZGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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